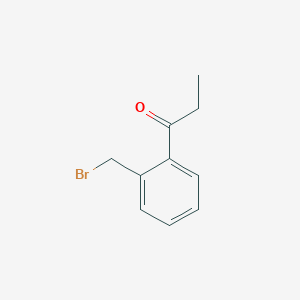
1-(2-(Bromomethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of phenylpropanone and is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a bromomethyl group attached to the phenyl ring, which significantly influences its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-(Bromomethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-phenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, and the bromomethyl group is introduced at the ortho position relative to the carbonyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or NBS. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), anhydrous conditions.
Major Products Formed:
- Substituted derivatives (e.g., amines, ethers, thioethers)
- Carboxylic acids or ketones (oxidation products)
- Alcohols (reduction products)
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)phenyl)propan-1-one has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials, such as polymers and resins, with specific properties.
Biological Studies: Employed in biochemical assays and studies to understand its interactions with biological molecules and pathways.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)phenyl)propan-1-one is primarily influenced by the presence of the bromomethyl group and the carbonyl functionality. The bromomethyl group acts as an electrophilic center, making the compound susceptible to nucleophilic attack. The carbonyl group can participate in various reactions, including nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
1-Phenylpropan-1-one: Lacks the bromomethyl group, resulting in different reactivity and applications.
2-Bromo-1-phenylpropan-1-one: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior.
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Contains a trifluoromethyl group instead of a bromomethyl group, affecting its electronic properties and reactivity.
Uniqueness: 1-(2-(Bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and enables a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
Molekularformel |
C10H11BrO |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrO/c1-2-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
VWRRNZSVUJPIBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC=C1CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















